(R)-tert-butoxycarbonylamino-3-fluoropropionic acid
Description
Properties
IUPAC Name |
(2R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDAIHXUZZXQM-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221867 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76399-81-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76399-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butoxycarbonylamino-3-fluoropropionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Propionic Acid Side Chain: The propionic acid side chain is formed through a series of reactions, including alkylation and hydrolysis.
Industrial Production Methods
Industrial production of ®-tert-butoxycarbonylamino-3-fluoropropionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-butoxycarbonylamino-3-fluoropropionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (R)-tert-butoxycarbonylamino-3-fluoropropionic acid is in the development of pharmaceutical compounds. Its structural features allow it to act as a bioisostere for naturally occurring amino acids, providing a means to modify pharmacological properties while maintaining biological activity.
- Neuropeptide Y (NPY) Modulation : Research indicates that modifications using this compound can enhance the binding affinity and selectivity for neuropeptide receptors, potentially leading to new treatments for obesity and metabolic disorders .
Radiopharmaceuticals
The compound has been explored as part of radiolabeling strategies for Positron Emission Tomography (PET). Its ability to incorporate fluorine makes it an attractive candidate for developing PET imaging agents that can visualize biological processes in vivo.
- Fluorinated Tracers : The integration of this compound into tracer molecules has shown promise in improving the sensitivity and specificity of cancer imaging .
Click Chemistry
Click chemistry methodologies have utilized this compound to create bioconjugates that can be used in targeted drug delivery systems. The ability to form stable linkages under mild conditions allows for the development of complex biomolecules with potential therapeutic applications.
- Bioconjugation Techniques : The use of this compound in click chemistry facilitates the synthesis of peptide-drug conjugates, enhancing drug solubility and bioavailability .
Case Study 1: NPY Receptor Antagonism
A study investigated the effects of this compound derivatives on neuropeptide Y receptors. The results demonstrated increased receptor binding affinity compared to non-fluorinated counterparts, suggesting potential therapeutic applications in treating obesity-related disorders .
Case Study 2: PET Imaging Agent Development
Research focusing on the synthesis of fluorinated peptides incorporating this compound revealed enhanced imaging capabilities for tumors. The study highlighted improved target specificity and reduced background noise in imaging scans, paving the way for more accurate cancer diagnostics .
Mechanism of Action
The mechanism of action of ®-tert-butoxycarbonylamino-3-fluoropropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity. The Boc protecting group helps in stabilizing the molecule during chemical reactions and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key Differences and Implications
Backbone Structure :
- The linear propionic acid chain in the target compound contrasts with the piperidine ring in the analog from . The linear structure may enhance conformational flexibility, whereas the cyclic piperidine derivative introduces rigidity and steric hindrance .
Substituent Effects: Fluorine vs. In contrast, the phenyl group in the piperidine analog contributes hydrophobicity and aromatic interactions, favoring membrane permeability .
Molecular Weight and Applications :
- The lower molecular weight (207.21 vs. 305.37 g/mol) of the target compound suggests advantages in drug design, where smaller molecules often exhibit better pharmacokinetic profiles. The piperidine derivative’s bulkier structure may limit its utility in targeting specific enzymes or receptors .
Stereochemical Considerations :
- Both compounds exhibit stereochemical specificity (R-configuration in the target compound; 3S,4R in the piperidine analog), which is critical for chiral recognition in biological systems.
Research Findings
- Synthetic Utility : Boc protection in both compounds simplifies amine handling during peptide coupling reactions. However, the fluorine atom in the target compound may necessitate specialized fluorination protocols .
- Biological Activity: Fluorinated amino acids are known to resist enzymatic degradation, making the target compound a candidate for stable peptide therapeutics. The piperidine analog’s phenyl group, however, may enhance binding to hydrophobic enzyme pockets .
Biological Activity
(R)-tert-butoxycarbonylamino-3-fluoropropionic acid, also known by its CAS number 76399-81-0, is a fluorinated amino acid derivative that has garnered attention in various fields of biological research. Its unique structural features lend it potential applications in medicinal chemistry, particularly as an enzyme inhibitor and a probe for biological systems.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom on the propionic acid side chain. This configuration not only influences its reactivity but also its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H12FNO4 |
| Molecular Weight | 179.17 g/mol |
| CAS Number | 76399-81-0 |
| Solubility | Soluble in water |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, facilitating better membrane permeability and interaction with hydrophobic pockets in proteins.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in metabolic processes. This inhibition can lead to significant biological effects, including alterations in cell signaling and metabolic regulation.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds derived from fluorinated amino acids have shown enhanced activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Case Studies
- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the anticancer effects of fluorinated amino acids, including this compound. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Enzyme Interaction Studies : Another research project focused on the interaction of this compound with specific kinases involved in cancer progression. The results indicated that this compound could inhibit kinase activity, thereby reducing cell proliferation in cancer models.
Q & A
Basic: What are the standard protocols for synthesizing (R)-tert-butoxycarbonylamino-3-fluoropropionic acid with high enantiomeric purity?
To achieve high enantiomeric purity, enantioselective synthesis methods are recommended. These include:
- Chiral auxiliaries : Use (R)-configured precursors or catalysts to direct stereochemistry during the formation of the amino acid backbone.
- Enzymatic resolution : Employ enzymes like lipases or acylases to selectively hydrolyze undesired enantiomers .
- Reaction conditions : Optimize temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time to minimize racemization .
Basic: Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm stereochemistry and purity via H, C, and F NMR, focusing on chemical shifts of the tert-butoxycarbonyl (Boc) group and fluorinated moiety .
- HPLC : Use chiral columns (e.g., amylose-based) to assess enantiomeric excess (ee) and monitor reaction progress .
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), particularly for resolving ambiguous stereochemical assignments .
Advanced: How can researchers resolve contradictions in stereochemical assignments reported across different studies?
Contradictions often arise from ambiguous spectroscopic data. To address this:
- X-ray crystallography : Refine crystal structures using SHELX software to unambiguously determine the (R)-configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computational VCD spectra to validate enantiomeric purity .
- Computational modeling : Perform DFT calculations to predict NMR chemical shifts and compare with experimental data .
Advanced: How can Boc deprotection be optimized without compromising the fluorinated moiety’s integrity?
The Boc group is acid-labile, but the fluorinated group may degrade under harsh conditions. Strategies include:
- Mild acidolysis : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for controlled deprotection .
- Monitoring : Track reaction progress via TLC or HPLC to terminate deprotection immediately after Boc removal.
- Alternative protecting groups : For acid-sensitive derivatives, consider using base-labile groups (e.g., Fmoc) in multi-step syntheses .
Advanced: How should researchers design experiments to study the electronic effects of the fluorinated substituent on reactivity?
- Computational studies : Use Density Functional Theory (DFT) to model electron-withdrawing effects of fluorine on the carboxylic acid’s pKa and nucleophilicity .
- Spectroscopic probes : Employ F NMR to monitor fluorine’s electronic environment during reactions (e.g., esterification or amide coupling) .
- Comparative synthesis : Synthesize analogs with varying halogen substituents (e.g., Cl, Br) and compare reaction kinetics .
Advanced: What strategies mitigate discrepancies in reported bioactivity data for derivatives of this compound?
- Standardized assays : Control variables like solvent (DMSO vs. aqueous buffer), concentration, and cell lines to ensure reproducibility .
- Metabolic stability studies : Use LC-MS to assess compound degradation under physiological conditions, which may explain inconsistent bioactivity .
- Epimerization checks : Verify enantiomeric stability during biological testing using chiral HPLC .
Basic: What are the storage and stability guidelines for this compound?
- Storage : Keep at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .
- Stability monitoring : Perform periodic NMR or HPLC analysis to detect decomposition (e.g., free amine formation) .
Advanced: How can researchers address low yields in coupling reactions involving this compound?
- Activation methods : Use coupling agents like HATU or EDCI with HOAt to enhance carboxylic acid reactivity .
- Solvent optimization : Replace polar aprotic solvents (DMF) with less coordinating solvents (e.g., acetonitrile) to reduce side reactions .
- Temperature control : Conduct reactions at –10°C to suppress racemization during peptide bond formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
